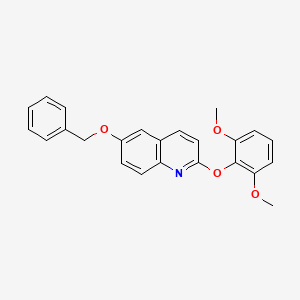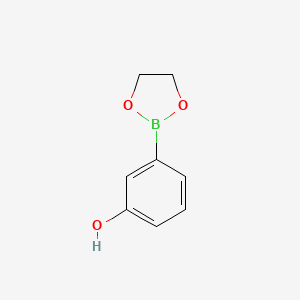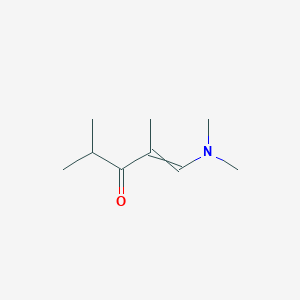
1-(3-Bromophenyl)-3-(chloromethyl)pyridazin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Bromophenyl)-3-(chloromethyl)pyridazin-4-one is an organic compound that belongs to the class of pyridazinones
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromophenyl)-3-(chloromethyl)pyridazin-4-one typically involves the following steps:
Starting Materials: The synthesis begins with 3-bromobenzene and pyridazine derivatives.
Reaction Conditions: The reaction may involve halogenation, nucleophilic substitution, and cyclization steps under controlled temperature and pressure conditions.
Catalysts and Reagents: Common reagents include bromine, chloromethylating agents, and catalysts like palladium or copper complexes.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Bromophenyl)-3-(chloromethyl)pyridazin-4-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like potassium permanganate.
Reduction: Reduction to amines or alcohols using reducing agents like lithium aluminum hydride.
Substitution: Halogen substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazinone oxides, while reduction may produce pyridazinone alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(3-Bromophenyl)-3-(chloromethyl)pyridazin-4-one involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Inhibiting key enzymes involved in disease pathways.
Receptor Binding: Binding to specific receptors to modulate biological responses.
Signal Transduction: Affecting signal transduction pathways to alter cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(3-Bromophenyl)-3-methylpyridazin-4-one
- 1-(3-Chlorophenyl)-3-(chloromethyl)pyridazin-4-one
- 1-(3-Bromophenyl)-3-(hydroxymethyl)pyridazin-4-one
Uniqueness
1-(3-Bromophenyl)-3-(chloromethyl)pyridazin-4-one is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Propiedades
Fórmula molecular |
C11H8BrClN2O |
|---|---|
Peso molecular |
299.55 g/mol |
Nombre IUPAC |
1-(3-bromophenyl)-3-(chloromethyl)pyridazin-4-one |
InChI |
InChI=1S/C11H8BrClN2O/c12-8-2-1-3-9(6-8)15-5-4-11(16)10(7-13)14-15/h1-6H,7H2 |
Clave InChI |
WZNJJJNJQSCFFH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)Br)N2C=CC(=O)C(=N2)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(5-tert-Butyl-1,2-oxazol-3-yl)amino]-3-oxopropanoic acid](/img/structure/B13876262.png)
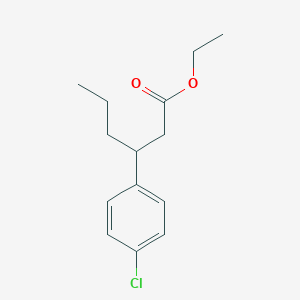

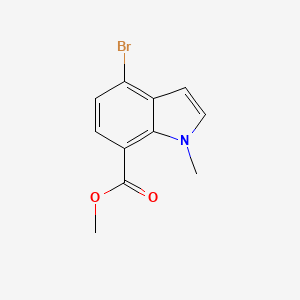


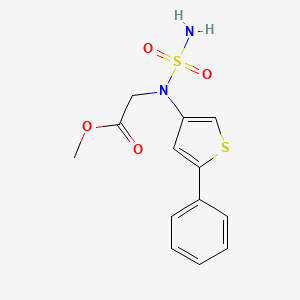
![[2-(4-Chlorophenyl)pyrimidin-5-yl]methanol](/img/structure/B13876307.png)
![Tert-butyl 3-[3-(dimethylamino)prop-2-enoyl]pyrrolidine-1-carboxylate](/img/structure/B13876320.png)

